Methyl 3,5-diaminobenzoate
Overview
Description
Methyl 3,5-diaminobenzoate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Investigations
Methyl 3,5-diaminobenzoate has been utilized in structural studies. For instance, Tzimopoulos et al. (2009) conducted a synthesis and structural investigation of triorganotin esters, including those of 3,5-diaminobenzoic acids. This study provided insights into different tin environments and carboxylate coordination modes in these compounds (Tzimopoulos, Gdaniec, Bakas, & Akrivos, 2009).
Catalytic Hydrogenation Processes
Zhao Yong (2012) explored the catalytic hydrogenation of 3,5-dinitrobenzoic acid to synthesize 3,5-diaminobenzoic acid. The study focused on the effects of reaction conditions on the purity and yield of the reduction process (Zhao Yong, 2012).
Gelation Properties in Aromatic Solvents
Chow et al. (2007) investigated the gelation properties of 3,5-diaminobenzoate-based organogelators in aromatic solvents. The study found that additional aromatic rings in the organogelators significantly improved their gelation properties (Chow, Zhang, Lo, Cheung, & Wong, 2007).
Fluorescence Sensing Applications
In 2020, Du et al. demonstrated the use of 3,5-diaminobenzoic acid as a fluorescent probe for detecting caffeine in tea beverages. This method showcased the potential for rapid and sensitive detection applications (Du, Ma, Gu, Li, & Chen, 2020).
Polymerization Studies
Tang and Wang (2020) explored the properties of 3,5-diaminobenzoic acid polymer film by polymerizing it in the presence of bromate. This study provided insights into the effect of initial bromate concentration on the film's electrochemical activities (Tang & Wang, 2020).
Environmental Applications
Redeker et al. (2014) investigated the removal and transformation of the iodinated X-ray contrast medium diatrizoate in anaerobic conditions. The study identified 3,5-diaminobenzoic acid as a stable transformation product, highlighting its relevance in environmental processes (Redeker, Wick, Meermann, & Ternes, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3,5-diaminobenzoate is a chemical compound with the molecular formula C8H10N2O2 The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability and distribution within the body
Properties
IUPAC Name |
methyl 3,5-diaminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWLDOMAEQHKJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426654 | |
Record name | Methyl 3,5-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-55-9 | |
Record name | Methyl 3,5-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of Methyl 3,5-diaminobenzoate?
A1: this compound has the molecular formula C8H10N2O2 []. Its crystal structure has been determined to be orthorhombic, belonging to the space group Pbca (no. 61) [].
Q2: How is this compound synthesized?
A2: One method of synthesis involves the reduction of Methyl 3,5-dinitrobenzoate using hydrazine hydrate in the presence of a FeCl3·6H2O/C catalyst []. This method boasts high yield and ease of operation. The molar ratio of hydrazine hydrate to Methyl 3,5-dinitrobenzoate plays a crucial role in determining the final product. A 4:1 ratio yields this compound, while exceeding a 5:1 ratio leads to the formation of Methyl 3,5-diaminobenzylhydrazine [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.